4'-Hydroxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione LogP Reduction and Hydrogen-Bond Donor Enrichment vs. Des-Hydroxy Analog
The introduction of the 4'-hydroxy group onto the indane ring significantly lowers the predicted octanol-water partition coefficient (LogP) relative to the des-hydroxy parent scaffold, while simultaneously increasing the hydrogen-bond donor (HBD) count from 2 to 3. These differences are derived from JChem-calculated properties sourced from authoritative databases [1] and cross-referenced with vendor technical datasheets .
HBD 3
HBD 2
| Evidence Dimension | Predicted LogP and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | LogP = 0.74; HBD = 3; TPSA = 78.4 Ų [1] |
| Comparator Or Baseline | 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 6252-98-8): LogP = 1.33 ; HBD = 2 |
| Quantified Difference | ΔLogP = –0.59 (≈44% reduction in predicted lipophilicity); +1 HBD |
| Conditions | JChem-calculated LogP (ChemBase) and Chemsrc LogP for comparator; HBD determined from SMILES. |
Why This Matters
A LogP reduction of ~0.6 units and an additional hydrogen-bond donor directly affect aqueous solubility, permeability, and target-binding pharmacophore complementarity, which are critical selection criteria in fragment-based drug discovery and lead optimization.
- [1] ChemBase. 4'-Hydroxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione – Theoretical Calculated Properties (CBID:270884). http://www.chembase.cn/molecule-270884.html (accessed 2024). View Source
